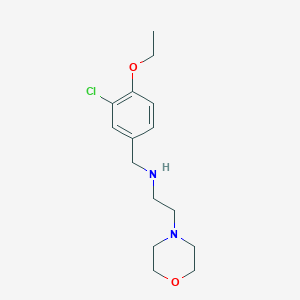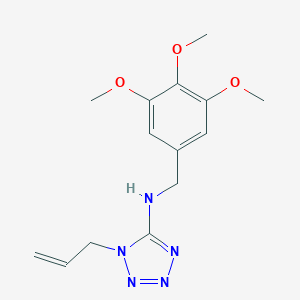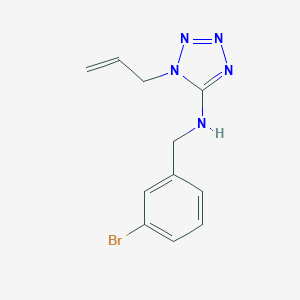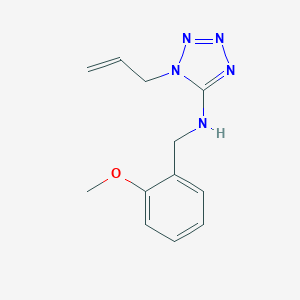
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine, also known as CHEMBL215575, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzylamines and has shown promising results in various studies.
Mécanisme D'action
The exact mechanism of action of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine is not fully understood. However, studies have shown that this compound interacts with specific receptors in the brain and other organs, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of enzymes, and the regulation of gene expression. These effects may contribute to the potential therapeutic benefits of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has several advantages for use in lab experiments, including its stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for the study of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine. These include further studies on its mechanism of action, the development of more potent derivatives, and the exploration of its potential applications in the treatment of other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine involves the reaction of 3-chloro-4-ethoxybenzaldehyde with morpholine and ethylenediamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(3-chloro-4-ethoxybenzyl)-N-(2-morpholinoethyl)amine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C15H23ClN2O2 |
|---|---|
Poids moléculaire |
298.81 g/mol |
Nom IUPAC |
N-[(3-chloro-4-ethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H23ClN2O2/c1-2-20-15-4-3-13(11-14(15)16)12-17-5-6-18-7-9-19-10-8-18/h3-4,11,17H,2,5-10,12H2,1H3 |
Clé InChI |
AJHJQSGICDEJEN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)CNCCN2CCOCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)




![N-{3-[(4-fluorobenzyl)oxy]benzyl}-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275493.png)

![N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)

![4-(5-{[(4-Fluorophenethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275497.png)